5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Synthesis 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a 1,2,4-triazole-3-thiol derivative featuring a 3-chlorophenyl substituent at position 5 and a Schiff base moiety (2,3-dimethoxybenzylideneamino) at position 2. The compound is synthesized via a condensation reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 2,3-dimethoxybenzaldehyde in the presence of a catalyst, such as glacial acetic acid or hydrochloric acid, under reflux conditions . This method aligns with established protocols for synthesizing triazole-based Schiff bases .
Properties
CAS No. |
478254-76-1 |
|---|---|
Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-4-6-12(15(14)24-2)10-19-22-16(20-21-17(22)25)11-5-3-7-13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
GABDBCRCQBATBI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reactants
-
3-Chlorobenzaldehyde : Serves as the aryl aldehyde precursor for the triazole ring.
-
2,3-Dimethoxybenzaldehyde : Provides the dimethoxybenzylidene moiety for Schiff base formation.
-
Thiocarbohydrazide : Facilitates cyclization to form the 1,2,4-triazole core.
-
Thioglycolic Acid : Participates in diacid intermediate synthesis.
Catalysts and Solvents
-
L-Proline : Organocatalyst for solvent-free aldehyde-thioglycolic acid condensation (yield: 85–92%).
-
Ethanol : Recrystallization solvent for final product purification.
Reaction Mechanisms and Stepwise Procedures
Synthesis of Diacid Intermediate
3-Chlorobenzaldehyde reacts with thioglycolic acid in a 1:2 molar ratio under solvent-free conditions at 70°C for 4 hours, catalyzed by L-proline:
Key Data :
Cyclocondensation to Triazole-Thiol
The diacid intermediate fuses with thiocarbohydrazide at 150°C for 15 minutes, yielding 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol:
Optimization :
Schiff Base Formation
The triazole-thiol reacts with 2,3-dimethoxybenzaldehyde in ethanol under reflux (4 hours), forming the target compound via imine linkage:
Characterization :
Optimization of Reaction Conditions
Temperature and Time Dependence
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 150°C, 15 min | 82 | 98 |
| Schiff Base Formation | 80°C, 4 hr | 75 | 97 |
Higher temperatures (>160°C) during cyclocondensation cause decomposition, while shorter reaction times (<10 minutes) lead to unreacted intermediates.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| DMF | 36.7 | 68 |
| Solvent-Free | N/A | 82 |
Solvent-free conditions enhance reaction efficiency by reducing side reactions.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.47 | 54.32 |
| H | 4.03 | 4.11 |
| N | 14.94 | 14.87 |
Comparative Analysis with Structural Analogs
Substituent Effects on Yield
| Compound Substituents | Yield (%) | Reference |
|---|---|---|
| 2-Chlorophenyl, 3,4-Dimethoxy | 68 | |
| 3-Chlorophenyl, 2,3-Dimethoxy | 75 | |
| 4-Chlorophenyl, 3,4-Dimethoxy | 71 |
The 3-chlorophenyl analog exhibits higher yields due to reduced steric hindrance during Schiff base formation.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Comparison of Structural Analogues
Substituent Influence on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in Compound A enhances lipophilicity compared to fluorophenyl (e.g., ) but may reduce solubility in polar solvents. Methoxy groups (e.g., 2,3-dimethoxy in Compound A) improve solubility due to their polar nature, whereas bulky substituents like naphthalen-2-yloxy () reduce crystallinity, as seen in lower melting points (e.g., 70–71°C for compound 11d) .
Biological Activity
5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of approximately 354.85 g/mol. The presence of the triazole ring is crucial for its biological activity, as it often enhances the compound's interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. A study highlighted the efficacy of 1,2,4-triazole derivatives against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | E. coli | 32 µg/mL |
| 5d | S. aureus | 16 µg/mL |
These results indicate that the presence of the triazole moiety contributes to enhanced antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
2. Antifungal Activity
The antifungal properties of this compound were assessed against several fungal species. The synthesized triazole derivatives showed promising results:
| Fungal Species | Activity |
|---|---|
| Microsporum gypseum | Effective |
| Candida albicans | Moderate |
The compound demonstrated effective inhibition against Microsporum gypseum, suggesting its potential use in treating fungal infections .
3. Anticancer Activity
The anticancer potential of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol was evaluated using various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
The compound exhibited significant cytotoxicity against both cell lines, indicating its potential as an anticancer agent through apoptosis induction and cell cycle modulation .
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of triazole derivatives revealed that the introduction of electron-withdrawing groups like chlorine enhances biological activity. The synthesized compound was characterized using various spectroscopic techniques:
- IR Spectroscopy : Key absorption bands at 3106 cm (N-H stretching) and 1502 cm (C=N stretching).
- NMR Spectroscopy : Chemical shifts indicating the presence of aromatic protons and thiol groups.
These characterizations confirm the structural integrity necessary for biological activity .
Case Study 2: In Vivo Efficacy
In vivo studies on animal models have shown that administration of this triazole derivative resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed reduced proliferation markers in treated tissues, further supporting its anticancer potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via a Schiff base condensation between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 2,3-dimethoxybenzaldehyde. Acidic (e.g., glacial acetic acid) or basic catalysts in polar solvents like ethanol or methanol are typically used. Optimization involves varying molar ratios (1:1 to 1:1.2), reflux duration (4–8 hours), and post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Data : Yields range from 64% to 83% depending on substituents and reaction time. For example, analogous triazoles with electron-withdrawing groups require longer reflux (8 hours) for ≥75% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodology : Use ¹H/¹³C NMR to confirm the Schiff base formation (imine proton at δ 8.5–9.0 ppm, disappearance of aldehyde proton at δ ~10 ppm). FTIR identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹). LC-MS/HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 419.08 for C₁₇H₁₅ClN₄O₂S) .
- Quality Control : Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Q. What preliminary biological screening approaches are recommended to evaluate its antimicrobial potential?
- Methodology : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilution (2–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
- Data Interpretation : Triazoles with 2,3-dimethoxy groups show enhanced activity (MIC = 8–16 µg/mL) compared to non-methoxy analogs (MIC = 32–64 µg/mL) due to improved membrane penetration .
Advanced Research Questions
Q. How does the orientation of methoxy groups (2,3-dimethoxy vs. 2,5-dimethoxy) influence biological activity, and what molecular modeling approaches validate these structure-activity relationships (SAR)?
- Methodology : Compare bioactivity of positional isomers using molecular docking (AutoDock Vina) against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The 2,3-dimethoxy isomer may exhibit stronger hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149, correlating with lower MIC values (4–8 µg/mL vs. 16–32 µg/mL for 2,5-isomer) .
- Computational Validation : Calculate binding free energies (ΔG) and validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
Q. What experimental strategies resolve contradictions between in vitro antibacterial results and molecular docking predictions?
- Methodology : Reconcile discrepancies by:
- Testing efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out resistance mechanisms.
- Conducting time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
- Validating target engagement via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Case Study : A triazole analog showed poor docking scores but high antibacterial activity due to off-target inhibition of DNA gyrase, confirmed by ATPase activity assays .
Q. What mechanisms underlie the photodegradation pathways of this compound under UV irradiation, and how can photostability be improved?
- Mechanistic Insights : UV exposure (254–365 nm) induces E→Z isomerization of the benzylidene group (Φ = 0.32 at 365 nm) and C–S bond cleavage (Φ = 0.12 at 254 nm), leading to loss of bioactivity. Monitor degradation via HPLC-PDA (retention time shifts) and UV-Vis spectroscopy (λmax changes) .
- Stabilization Strategies : Encapsulate in cyclodextrin complexes or formulate with antioxidants (e.g., BHT) to reduce radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
